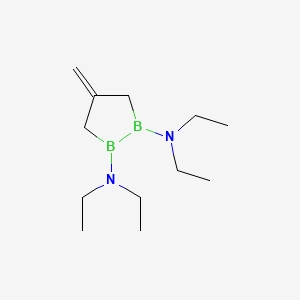![molecular formula C16H34OSn B14285252 Stannane, tributyl[1-(methoxymethyl)ethenyl]- CAS No. 121072-17-1](/img/structure/B14285252.png)
Stannane, tributyl[1-(methoxymethyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tributyl[1-(methoxymethyl)ethenyl]-, also known as tributyl(1-methoxyethenyl)stannane, is an organotin compound with the molecular formula C15H32OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 1-(methoxymethyl)ethenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl[1-(methoxymethyl)ethenyl]- typically involves the reaction of methoxyethene with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified by distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tributyl[1-(methoxymethyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various organotin derivatives .
Applications De Recherche Scientifique
Stannane, tributyl[1-(methoxymethyl)ethenyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of stannane, tributyl[1-(methoxymethyl)ethenyl]- involves its interaction with molecular targets through the tin atom. The compound can form covalent bonds with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and radical reactions, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Another organotin compound used in radical reactions and reductions.
Tributyl(1-ethoxyvinyl)stannane: Similar in structure but with an ethoxyvinyl group instead of a methoxymethyl group
Uniqueness
Stannane, tributyl[1-(methoxymethyl)ethenyl]- is unique due to its specific functional group, which imparts distinct reactivity and properties. Its methoxymethyl group allows for unique substitution reactions and interactions with other molecules, making it valuable in specialized applications .
Propriétés
| 121072-17-1 | |
Formule moléculaire |
C16H34OSn |
Poids moléculaire |
361.2 g/mol |
Nom IUPAC |
tributyl(3-methoxyprop-1-en-2-yl)stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-4-5-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3; |
Clé InChI |
DNWXNWADJGEYFY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)


![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
![Selenazolo[4,5-f]quinolin-2-amine, 4,5-dihydro-](/img/structure/B14285235.png)


